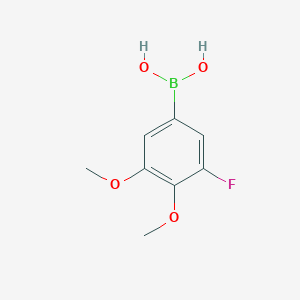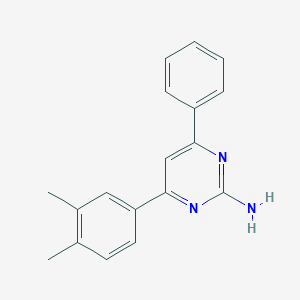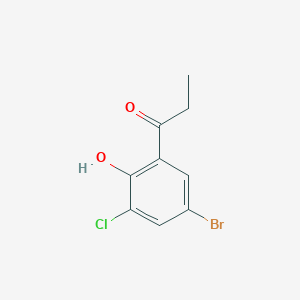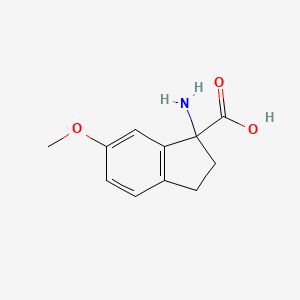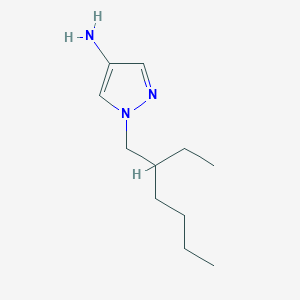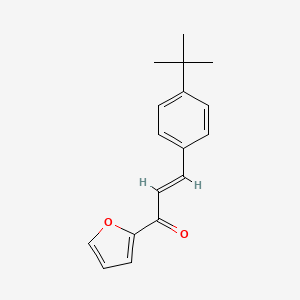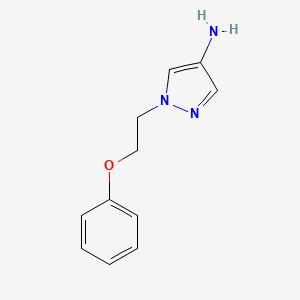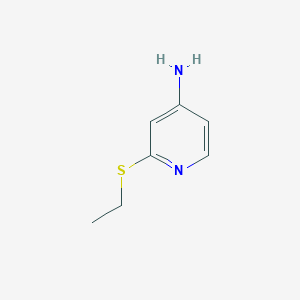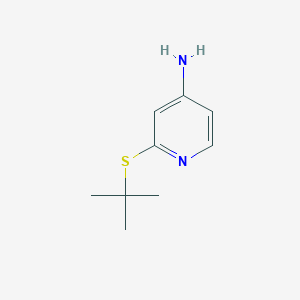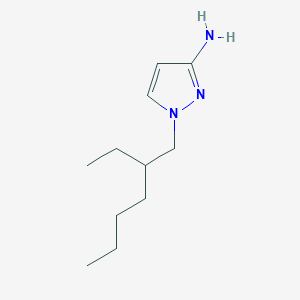
1-(2-Ethylhexyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylhexyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethylhexyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
Related compounds such as di (2-ethylhexyl) phthalate (dehp) are known to have neurotoxic effects . DEHP can be absorbed into the human body through the air, food, water, and skin . After entering the human body, DEHP is rapidly converted to mono (2-ethylhexyl) phthalate (MEHP) with greater toxicity than DEHP .
Mode of Action
Related compounds like dehp or mehp can damage the thyroid tissue and disrupt its function . The complexity of environmental exposure provides the possibility of their combined exposure .
Biochemical Pathways
A detailed biochemical study revealed an initial hydrolytic pathway of degradation for DEHP followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates .
Pharmacokinetics
After oral administration of DEHP, it was found that about 75% of the administered DEHP dose was excreted in urine after two days . The oral bioavailability of DEHP was about 7% in rats .
Result of Action
Related compounds like dehp are known to have several toxic effects, such as reproductive toxicity, immune toxicity, liver toxicity, and kidney toxicity .
Action Environment
Related compounds like dehp are known to be ubiquitous environmental endocrine disruptors . They can be absorbed into the human body through the air, food, water, and skin . The complexity of environmental exposure provides the possibility of their combined exposure .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of non-covalent bonds, such as hydrogen bonds or van der Waals interactions .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, di-(2-ethylhexyl) phthalate (DEHP), a structurally similar compound, has been shown to induce changes in cell morphology and disrupt mitochondrial function .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-Ethylhexyl)-1H-pyrazol-3-amine in laboratory settings are not well-documented. Related compounds have been shown to exhibit changes in their effects over time. For example, di-(2-ethylhexyl) phthalate (DEHP) has been shown to exhibit biphasic kinetics, with two distinct phases of degradation observed over a 90-day period .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Related compounds have been shown to exhibit dose-dependent effects. For example, di-(2-ethylhexyl) phthalate (DEHP) has been shown to cause reproductive toxicity and other adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Related compounds have been shown to be metabolized through various pathways. For example, di-(2-ethylhexyl) phthalate (DEHP) has been shown to be metabolized through an initial hydrolytic pathway of degradation, followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Related compounds have been shown to exhibit specific patterns of distribution. For example, di-(2-ethylhexyl) phthalate (DEHP) has been shown to exhibit significant differences in its vertical distribution in different soil layers .
Subcellular Localization
The subcellular localization of this compound is not well-understood. Related compounds have been shown to exhibit specific patterns of subcellular localization. For example, di-(2-ethylhexyl) phthalate (DEHP) has been shown to alter the localization of certain proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylhexyl)-1H-pyrazol-3-amine typically involves the reaction of 2-ethylhexylamine with a suitable pyrazole precursor. One common method is the condensation of 2-ethylhexylamine with 3-chloropyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylhexyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylhexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or methanol.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethylhexyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Ethylhexyl)-1H-pyrazole
- 1-(2-Ethylhexyl)-3-methyl-1H-pyrazole
- 1-(2-Ethylhexyl)-5-phenyl-1H-pyrazole
Uniqueness
1-(2-Ethylhexyl)-1H-pyrazol-3-amine is unique due to the presence of the amine group attached to the pyrazole ring. This functional group imparts distinct chemical reactivity and biological activity compared to other similar compounds. The ethylhexyl group also contributes to its lipophilicity, enhancing its ability to interact with lipid membranes and hydrophobic targets.
Properties
IUPAC Name |
1-(2-ethylhexyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-3-5-6-10(4-2)9-14-8-7-11(12)13-14/h7-8,10H,3-6,9H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDZQLLQLKDRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C=CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
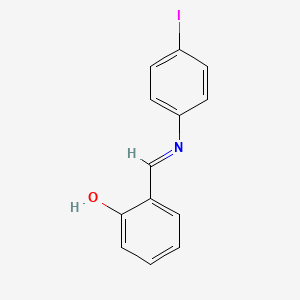
![Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate](/img/structure/B6331659.png)
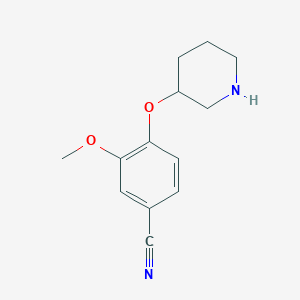
![(E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoic acid](/img/structure/B6331677.png)
